3-Cyano-5-hydroxypyridine 3-Cyano-5-hydroxypyridine
Brand Name: Vulcanchem
CAS No.: 152803-24-2
VCID: VC21140382
InChI: InChI=1S/C6H4N2O/c7-2-5-1-6(9)4-8-3-5/h1,3-4,9H
SMILES: C1=C(C=NC=C1O)C#N
Molecular Formula: C6H4N2O
Molecular Weight: 120.11 g/mol

3-Cyano-5-hydroxypyridine

CAS No.: 152803-24-2

Cat. No.: VC21140382

Molecular Formula: C6H4N2O

Molecular Weight: 120.11 g/mol

* For research use only. Not for human or veterinary use.

3-Cyano-5-hydroxypyridine - 152803-24-2

Specification

CAS No. 152803-24-2
Molecular Formula C6H4N2O
Molecular Weight 120.11 g/mol
IUPAC Name 5-hydroxypyridine-3-carbonitrile
Standard InChI InChI=1S/C6H4N2O/c7-2-5-1-6(9)4-8-3-5/h1,3-4,9H
Standard InChI Key KAXIYYPIORYZLB-UHFFFAOYSA-N
SMILES C1=C(C=NC=C1O)C#N
Canonical SMILES C1=C(C=NC=C1O)C#N

Introduction

3-Cyano-5-hydroxypyridine is a heterocyclic organic compound with the molecular formula C6H4N2OC_6H_4N_2O and a CAS number of 152803-24-2. It is recognized for its utility as an active pharmaceutical ingredient, particularly in the development of novel therapeutic agents. The compound features a pyridine ring substituted with a cyano group at the 3-position and a hydroxyl group at the 5-position, which contributes to its chemical reactivity and biological activity.

Synthesis and Applications

3-Cyano-5-hydroxypyridine can be synthesized through various methods, often involving the reaction of pyridine derivatives with cyano compounds. The compound has garnered attention in medicinal chemistry for its potential as an anticancer agent, particularly due to its ability to modulate survivin, a protein associated with cancer cell resistance to chemotherapy.

Applications:

  • Pharmaceutical Development: Used as an intermediate in the synthesis of various drugs.

  • Anticancer Research: Demonstrated cytotoxic activity against several human cancer cell lines, including prostate carcinoma (PC-3), breast cancer (MDA-MB-231), and hepatocellular carcinoma (HepG2) .

Biological Activity

Recent studies have highlighted the anticancer properties of 3-cyano-5-hydroxypyridine derivatives, showcasing their ability to induce apoptosis in cancer cells. The compound's mechanism involves the downregulation of survivin expression, leading to increased sensitivity of cancer cells to chemotherapeutic agents.

Key Findings:

  • Compounds derived from 3-cyano-5-hydroxypyridine exhibited significant cytotoxicity, with some derivatives showing IC50 values comparable or superior to established anticancer drugs like 5-fluorouracil (5-FU) .

Safety and Handling

3-Cyano-5-hydroxypyridine is classified as hazardous due to its potential health risks upon exposure:

Hazard ClassificationDescription
Acute Oral ToxicityCategory 4
Acute Dermal ToxicityCategory 4
Skin IrritationCauses skin irritation
Eye IrritationCauses serious eye irritation
Respiratory IrritationMay cause respiratory irritation

Precautions:

  • Avoid inhalation and contact with skin.

  • Use protective equipment such as gloves and goggles when handling.

  • Store in a cool, dry place away from incompatible materials like oxidizing agents .

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